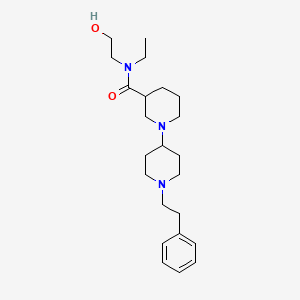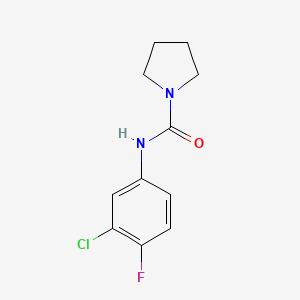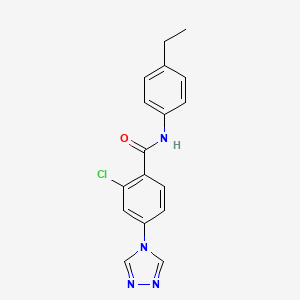![molecular formula C17H18ClN3O2S B5303363 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5303363.png)
1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target B-cell receptor (BCR) signaling in B-cell malignancies. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide specifically targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key components of BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B-cells, and dysregulation of this pathway is a hallmark of B-cell malignancies. By inhibiting BTK and ITK, this compound disrupts BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary CLL cells. It has also been shown to reduce the proliferation of B-cells and decrease the production of cytokines and chemokines that promote the survival and proliferation of B-cells. In preclinical studies, this compound has demonstrated synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.
実験室実験の利点と制限
One advantage of 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is its specificity for BTK and ITK, which reduces the risk of off-target effects. Another advantage is its potential for use in combination with other targeted therapies, which may enhance its efficacy. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
For the development of 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide include the evaluation of its efficacy in clinical trials, particularly in combination with other targeted therapies. Other potential applications for this compound include the treatment of autoimmune disorders and inflammatory diseases, which are also characterized by dysregulation of BCR signaling. Additionally, further research is needed to elucidate the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment.
合成法
The synthesis of 1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves several steps, starting with the reaction of 4-chlorophenyl isothiocyanate with 2-aminothiazole to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with piperidine-4-carboxylic acid and acetic anhydride to yield this compound.
科学的研究の応用
1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary CLL cells. In preclinical studies, this compound has demonstrated synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.
特性
IUPAC Name |
1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-11(22)21-8-6-13(7-9-21)16(23)20-17-19-15(10-24-17)12-2-4-14(18)5-3-12/h2-5,10,13H,6-9H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFQYGQYZUYWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5303295.png)
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)

![3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)

![rel-(4aS,8aR)-6-[(3,5-difluoro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303340.png)


![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5303368.png)
![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5303374.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole](/img/structure/B5303384.png)

![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303390.png)